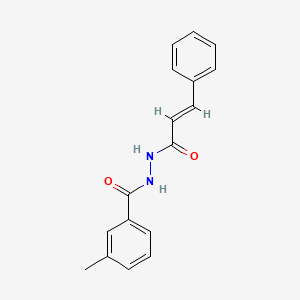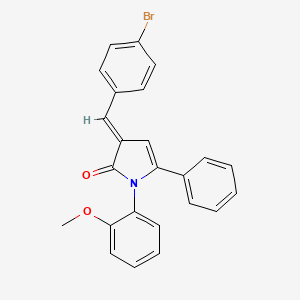
Pentyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with the molecular formula C20H28N2O4. This compound is known for its unique structure, which includes a tetrahydropyrimidine ring substituted with various functional groups. It has applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of Pentyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The preparation methods include:
- Synthetic Routes:
- The synthesis begins with the preparation of the tetrahydropyrimidine ring, which is achieved through a cyclization reaction involving appropriate precursors.
- The introduction of the propoxyphenyl group is carried out via a substitution reaction.
- The final step involves esterification to introduce the pentyl carboxylate group.
- Reaction Conditions:
- The cyclization reaction is usually performed under acidic or basic conditions, depending on the specific reagents used.
- Substitution reactions often require the presence of a catalyst to facilitate the introduction of the propoxyphenyl group.
- Esterification is typically carried out using an acid catalyst and an alcohol under reflux conditions.
- Industrial Production Methods:
- Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
- The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
Analyse Chemischer Reaktionen
Pentyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
- Oxidation:
- The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
- Oxidation typically leads to the formation of carboxylic acids or ketones, depending on the specific conditions.
- Reduction:
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
- The major products of reduction include alcohols or amines, depending on the functional groups present.
- Substitution:
- The compound can undergo nucleophilic substitution reactions, particularly at the propoxyphenyl group.
- Common reagents for substitution include halides and nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
Pentyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
- Chemistry:
- It is used as a building block in the synthesis of more complex organic molecules.
- The compound serves as a model system for studying reaction mechanisms and kinetics.
- Biology:
- It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
- The compound is used in biochemical assays to study enzyme interactions and inhibition.
- Medicine:
- Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- The compound is studied for its pharmacokinetic and pharmacodynamic properties.
- Industry:
- It is used in the development of new materials with specific properties, such as polymers and coatings.
- The compound is also explored for its potential use in agricultural chemicals and pesticides.
Wirkmechanismus
The mechanism of action of Pentyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets:
- Molecular Targets:
- The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
- It can bind to DNA or RNA, affecting gene expression and protein synthesis.
- Pathways Involved:
- The compound may influence signaling pathways involved in cell growth, apoptosis, or metabolism.
- It can modulate the activity of transcription factors and other regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
Pentyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds:
- Similar Compounds:
- Uniqueness:
- The pentyl group in this compound provides distinct physicochemical properties compared to its butyl and isopropyl analogs.
- The specific substitution pattern and functional groups contribute to its unique reactivity and potential applications.
Eigenschaften
Molekularformel |
C20H28N2O4 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
pentyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H28N2O4/c1-4-6-7-13-26-19(23)17-14(3)21-20(24)22-18(17)15-8-10-16(11-9-15)25-12-5-2/h8-11,18H,4-7,12-13H2,1-3H3,(H2,21,22,24) |
InChI-Schlüssel |
CUVJZAFKXWQYDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OCCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Bromophenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11698037.png)
![4-({(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11698052.png)
![3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-6-hexyl-7-hydroxy-2H-chromen-2-one](/img/structure/B11698060.png)
![Pentyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetate](/img/structure/B11698068.png)
![(5E)-3-(3-Chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11698074.png)

![{2-methoxy-4-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetonitrile](/img/structure/B11698097.png)
![(4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698098.png)
![4-{5-[(E)-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11698104.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11698107.png)
![methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B11698120.png)
![(2E)-2-({2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)hydrazinecarboxamide](/img/structure/B11698129.png)

